2,11-Dibromobenzo[c]phenanthrene 2,11-Dibromobenzo[c]phenanthrene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14348184
InChI: InChI=1S/C18H10Br2/c19-14-7-5-11-1-3-13-4-2-12-6-8-15(20)10-17(12)18(13)16(11)9-14/h1-10H
SMILES:
Molecular Formula: C18H10Br2
Molecular Weight: 386.1 g/mol

2,11-Dibromobenzo[c]phenanthrene

CAS No.:

Cat. No.: VC14348184

Molecular Formula: C18H10Br2

Molecular Weight: 386.1 g/mol

* For research use only. Not for human or veterinary use.

2,11-Dibromobenzo[c]phenanthrene -

Specification

Molecular Formula C18H10Br2
Molecular Weight 386.1 g/mol
IUPAC Name 2,11-dibromobenzo[c]phenanthrene
Standard InChI InChI=1S/C18H10Br2/c19-14-7-5-11-1-3-13-4-2-12-6-8-15(20)10-17(12)18(13)16(11)9-14/h1-10H
Standard InChI Key RFXVORLHFQPJLP-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C3=C1C=CC(=C3)Br)C4=C(C=C2)C=CC(=C4)Br

Introduction

Structural Characterization and Properties

2,11-Dibromobenzo[c]phenanthrene consists of a fused benzene and phenanthrene system, where the bromine atoms occupy the 2 and 11 positions on the aromatic framework. The benzo[c]phenanthrene moiety introduces structural strain due to the fused ring system, which influences its electronic properties and reactivity. Key structural features include:

  • Planar Aromatic System: The fused rings create an extended π-conjugated system, enabling electronic delocalization.

  • Bromine Substituents: Positioned at meta and para positions relative to the fused rings, these substituents direct regioselective reactivity in cross-coupling reactions .

  • Steric Considerations: The bulky bromine atoms may impose steric hindrance, affecting reaction outcomes in crowded environments.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₀Br₂
Molecular Weight386.08 g/mol
CAS Number1236211-18-9
Melting PointNot reported
SolubilityOrganic solvents (e.g., DCM)

Synthetic Methods

The synthesis of 2,11-dibromobenzo[c]phenanthrene involves strategic bromination and coupling reactions. Two primary approaches are documented:

Bromination of Benzo[c]phenanthrene

Direct bromination of benzo[c]phenanthrene using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions achieves selective bromination at the 2 and 11 positions. This method relies on the electron-rich nature of the aromatic system, which directs electrophilic attack to specific sites .

Oxidative Photocyclization

A modular approach involves the synthesis of stilbenic precursors followed by photochemical cyclization. For example, hydroboration of 4-bromoethynylbenzene yields a vinylboronic ester, which undergoes Suzuki coupling with a brominated aryl halide. UV irradiation of the resulting stilbene derivative induces oxidative cyclization to form the benzo[c]phenanthrene core .

Table 2: Synthetic Routes and Conditions

MethodReagents/ConditionsYieldReference
BrominationBr₂, NBS, controlled temp.Moderate
Suzuki Coupling + UVPd catalyst, UV LED~65%

Chemical Reactivity

The bromine substituents in 2,11-dibromobenzo[c]phenanthrene enable participation in cross-coupling reactions, making it a versatile intermediate. Key reactions include:

Suzuki-Miyaura Coupling

The bromine atoms react with boronic acids or esters in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) to form carbon-carbon bonds. This reaction is central to constructing extended π-conjugated systems, such as helicenes and thiahelicenes .

Photochemical Cyclization

Under UV light, the compound undergoes oxidative cyclization to form fused aromatic systems. This method is critical for synthesizing helicenes with defined chiral architectures .

Electrophilic Substitution

Bromine’s electron-withdrawing nature directs electrophilic substitution to specific positions on the aromatic rings. For example, nitration or hydroxylation reactions can occur at meta or para positions relative to the bromine atoms.

Applications in Advanced Materials

2,11-Dibromobenzo[c]phenanthrene serves as a building block in materials science, particularly for:

Helicene Synthesis

The compound is used to construct helicenes, chiral PAHs with applications in molecular electronics. By coupling with thiophene or naphtho-thiophene fragments, researchers design helicenes with controlled quantum interference (QI) effects, influencing charge transport properties .

Organic Electronics

Helicenes derived from 2,11-dibromobenzo[c]phenanthrene exhibit tailored electronic properties. For example:

  • Linearly Conjugated Systems: Enable efficient charge transport.

  • Cross-Conjugated Systems: Introduce QI effects, modulating conductance .

Table 3: Applications in Materials Science

ApplicationKey FeaturesReference
Helicene SynthesisChiral, extended π-systems
Molecular ElectronicsQuantum interference control
HazardClassificationPrecautions
Skin IrritationCategory 2Wear protective gloves
Eye IrritationCategory 2AUse goggles
Respiratory ToxicityCategory 3Use fume hood

Data sourced from AK Scientific SDS .

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